molecular formula C25H21N5O2S B2415205 (E)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 492427-61-9

(E)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2415205
CAS No.: 492427-61-9
M. Wt: 455.54
InChI Key: SUJXYZUDDBWBGA-DEDYPNTBSA-N
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Description

(E)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H21N5O2S and its molecular weight is 455.54. The purity is usually 95%.
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Biological Activity

(E)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features and biological activities make it a candidate for further investigation in drug development, particularly against cancer and inflammation.

Chemical Structure and Properties

The compound can be described by the following structural formula:

PropertyValue
Molecular Formula C20H18N4O3S
Molecular Weight 394.4 g/mol
CAS Number 1005574-73-1

The compound features a thiazolo[3,2-a]pyrimidine core fused with a pyrazole moiety, which is known for its diverse pharmacological effects.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings regarding its cytotoxic effects:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Wei et al. A54926Induction of apoptosis
Huang et al. MCF-71.88CDK2 inhibition
Li et al. HCT1160.39Inhibition of Aurora-A kinase
Zheng et al. U9370.19BRAF (V600E) inhibition

These results indicate that the compound exhibits significant growth inhibitory properties across various cancer cell lines, potentially making it a lead candidate for further drug development.

Antimicrobial Activity

The compound has also been screened for antimicrobial properties, showing promising results against both bacterial and fungal strains. The synthesis of related compounds has been linked to enhanced antibacterial and antifungal activities, suggesting that modifications to the structure can lead to improved efficacy .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs) and Aurora kinases, which play crucial roles in cell cycle regulation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their therapeutic effects.

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

Case Study 1: Antitumor Activity

In a study by Xia et al., derivatives of the pyrazole moiety were synthesized and screened for antitumor activity against A549 cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity, with IC50 values as low as 49.85 µM .

Case Study 2: CDK Inhibition

Research by Huang et al. demonstrated that specific derivatives showed potent CDK inhibition with IC50 values around 0.98 µM against MCF-7 cells. This suggests a strong potential for developing targeted therapies for breast cancer .

Properties

IUPAC Name

(2E)-7-methyl-2-[(1-methylpyrazol-4-yl)methylidene]-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2S/c1-16-21(23(31)28-19-11-7-4-8-12-19)22(18-9-5-3-6-10-18)30-24(32)20(33-25(30)27-16)13-17-14-26-29(2)15-17/h3-15,22H,1-2H3,(H,28,31)/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJXYZUDDBWBGA-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CN(N=C3)C)SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CN(N=C3)C)/SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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